molecular formula C11H12O3 B1530598 4-(OXOLAN-2-YL)BENZOIC ACID CAS No. 1368755-48-9

4-(OXOLAN-2-YL)BENZOIC ACID

Cat. No.: B1530598
CAS No.: 1368755-48-9
M. Wt: 192.21 g/mol
InChI Key: IMSQZGIEEABPCF-UHFFFAOYSA-N
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Description

4-(Oxolan-2-yl)benzoic acid is a benzoic acid derivative featuring a tetrahydrofuran (oxolane) ring attached to the para position of the benzene ring.

Properties

IUPAC Name

4-(oxolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSQZGIEEABPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(OXOLAN-2-YL)BENZOIC ACID typically involves the reaction of 4-bromobenzoic acid with tetrahydrofuran in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) itself.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(OXOLAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring can yield a lactone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

4-(OXOLAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(OXOLAN-2-YL)BENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Key Structural Features

The oxolane ring in 4-(oxolan-2-yl)benzoic acid is saturated, distinguishing it from unsaturated heterocycles like oxazole (containing nitrogen and oxygen) or thiazolidinone (containing sulfur and nitrogen). This saturation reduces ring strain and alters electronic effects on the benzoic acid moiety.

Molecular and Thermal Properties

The table below compares this compound with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Oxolane (tetrahydrofuran) C₁₀H₁₀O₃ 178.19 Not reported Saturated oxygen ring; likely higher solubility in polar solvents
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)benzoic acid Thiazolidinone with benzylidene C₁₇H₁₁NO₃S₂ 341.4 Not reported Unsaturated thiazolidinone core; potential bioactivity
4-(4-Fluorophenoxy)benzoic acid 4-Fluorophenoxy C₁₃H₉FO₃ 232.21 171–175 Ether linkage; fluorinated substituent enhances lipophilicity
4-(Oxazol-2-yl)benzoic acid Oxazole C₁₀H₇NO₃ 189.17 Not reported Aromatic heterocycle with N and O; distinct electronic effects

Key Observations :

  • Molecular Weight: Thiazolidinone derivatives (e.g., 341.4 g/mol ) are heavier due to sulfur and additional substituents.
  • Melting Points: 4-(4-Fluorophenoxy)benzoic acid has a relatively high melting point (171–175°C ), likely due to strong intermolecular interactions from the fluorinated group.
  • Solubility : The saturated oxolane ring may enhance aqueous solubility compared to aromatic heterocycles like oxazole.

This compound

For example:

  • Thiazolidinone derivatives involve Schiff base formation followed by cyclization with mercaptoacetic acid under reflux .
  • Oxazole derivatives may use dehydrative cyclization of precursors like acylated amino alcohols.

Comparative Routes

  • Thiazolidinones: Require sulfur-containing reagents (e.g., mercaptoacetic acid) and catalysts (e.g., ZnCl₂) .
  • Azetidinones: Synthesized via [2+2] cycloaddition reactions, as seen in 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid .

Biological Activity

4-(Oxolan-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

This compound, with the molecular formula C11H12O3C_{11}H_{12}O_3, features a benzoic acid moiety substituted with an oxolane (tetrahydrofuran) ring. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including this compound, exhibit antimicrobial activity. In a study evaluating various benzoic acid derivatives, compounds were shown to inhibit the growth of both gram-positive and gram-negative bacteria. The presence of the oxolane ring may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against microbial pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways by modulating the expression of key proteins involved in cell survival and death. Specifically, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in cancerous tissues .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential application in treating inflammatory diseases. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

The biological activity of this compound is believed to result from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thus altering cellular functions and leading to therapeutic effects.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing downstream signaling cascades that affect cell proliferation and survival.

Study on Antimicrobial Activity

In a comparative study on various benzoic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial potency .

Study on Cancer Cell Lines

A separate investigation assessed the effects of this compound on human breast cancer cells (MCF-7). Treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in significant reductions in cell viability (up to 70% at 50 µM), highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateCell membrane penetration
AnticancerHighApoptosis induction
Anti-inflammatorySignificantNF-kB pathway inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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